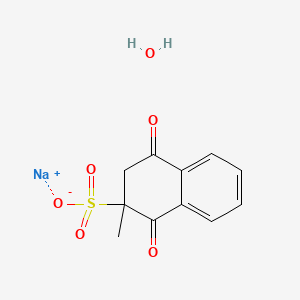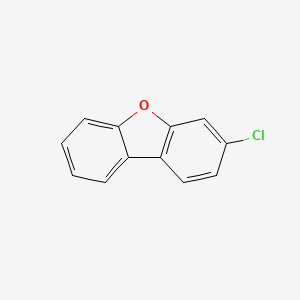
Valproylcarnitine
描述
Valproylcarnitine is a derivative of valproic acid and carnitine. Valproic acid is a broad-spectrum antiepileptic drug, while carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids. This compound is formed when valproic acid combines with carnitine, and it plays a role in the metabolism and excretion of valproic acid .
准备方法
Synthetic Routes and Reaction Conditions: Valproylcarnitine can be synthesized through the esterification of valproic acid with carnitine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond between the carboxyl group of valproic acid and the hydroxyl group of carnitine .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where valproic acid and carnitine are combined under controlled conditions. The reaction is monitored to ensure complete conversion and the product is purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: Valproylcarnitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The ester bond in this compound can be hydrolyzed to release valproic acid and carnitine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed:
Oxidation: Various oxidized metabolites of valproic acid.
Reduction: Reduced forms of valproic acid.
Substitution: Free valproic acid and carnitine.
科学研究应用
Valproylcarnitine has several scientific research applications:
Chemistry: It is used to study the metabolism and excretion pathways of valproic acid.
Biology: Researchers investigate its role in cellular metabolism and energy production.
Medicine: this compound is studied for its potential therapeutic effects in conditions such as epilepsy and metabolic disorders.
Industry: It is used in the development of pharmaceutical formulations and as a reference compound in analytical studies
作用机制
Valproylcarnitine exerts its effects by facilitating the transport of valproic acid into the mitochondria, where it undergoes further metabolism. The formation of this compound helps in the excretion of valproic acid by increasing its solubility and reducing its toxicity. The molecular targets include enzymes involved in fatty acid metabolism and mitochondrial transport proteins .
相似化合物的比较
Valproic Acid: The parent compound of valproylcarnitine, used as an antiepileptic drug.
Carnitine: A compound involved in fatty acid metabolism and energy production.
Acylcarnitines: A group of compounds similar to this compound, formed by the esterification of carnitine with various fatty acids
Uniqueness: this compound is unique due to its dual role in facilitating the metabolism of valproic acid and enhancing its excretion. Unlike other acylcarnitines, this compound specifically targets the metabolic pathways of valproic acid, making it a valuable compound in both therapeutic and research settings .
属性
IUPAC Name |
(3R)-3-(2-propylpentanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-6-8-12(9-7-2)15(19)20-13(10-14(17)18)11-16(3,4)5/h12-13H,6-11H2,1-5H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMHZSLUVROGSY-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914812 | |
| Record name | 3-[(2-Propylpentanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95782-09-5 | |
| Record name | Valproylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095782095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2-Propylpentanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valproylcarnitine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9MQB3YZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


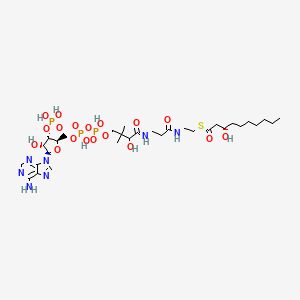
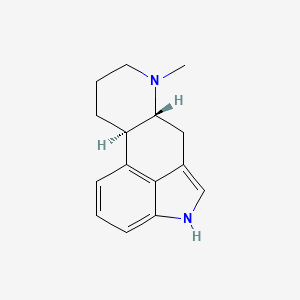
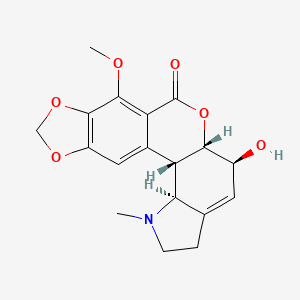
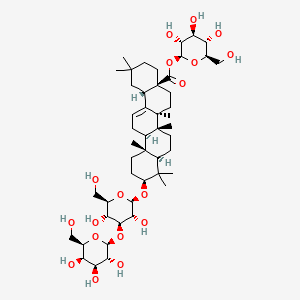
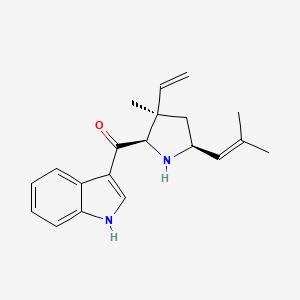
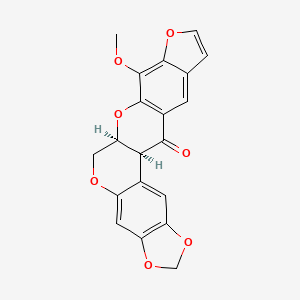
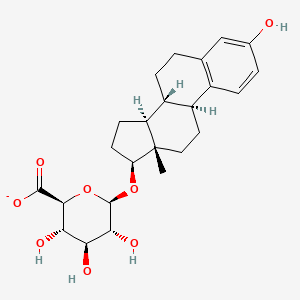
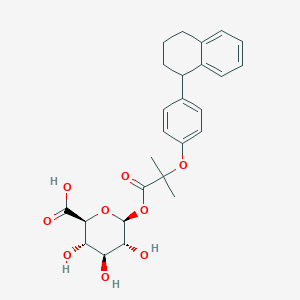
![(3R)-3,8-dihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1204284.png)
![6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1204286.png)
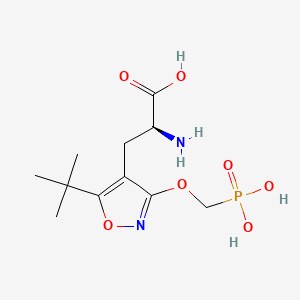
![({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid](/img/structure/B1204288.png)
